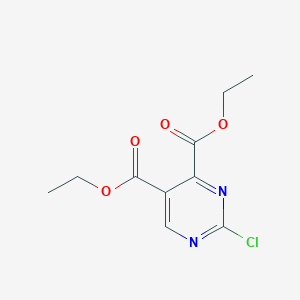

Diethyl 2-chloropyrimidine-4,5-dicarboxylate

Übersicht

Beschreibung

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is a chemical compound with the molecular formula C10H11ClN2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with 2-chloropyrimidine-4,5-dicarboxylic acid. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-chloropyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent, such as dimethylformamide (DMF), and under mild heating.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze the ester groups.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted pyrimidine derivatives.

Hydrolysis: The major products are 2-chloropyrimidine-4,5-dicarboxylic acid and ethanol.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Diethyl 2-chloropyrimidine-4,5-dicarboxylate has been investigated for its potential use in cancer therapy. Research indicates that derivatives of pyrimidine compounds can inhibit certain mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers such as lung and colorectal cancer. The compound may exhibit lower toxicity compared to traditional EGFR inhibitors while maintaining efficacy against resistant cancer cell lines .

Collagen Metabolism Disorders

The compound has been noted for its role in treating pathologies related to collagen metabolism. Pyridine-dicarboxylate derivatives have shown promise as immunosuppressants and in the treatment of conditions associated with collagen dysregulation, potentially benefiting patients with fibrotic diseases .

Organic Synthesis

Building Block for Heterocycles

this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. It can be utilized to create complex molecular frameworks that are essential in drug discovery and development. For instance, it has been employed in the synthesis of optically active α-amino acids and other biologically relevant molecules .

Cocrystallization Studies

Recent studies have focused on the cocrystallization of this compound with other coformers to explore new structural motifs. This research aims to enhance understanding of molecular interactions and improve the design of new pharmaceutical agents .

Materials Science

Molecularly Imprinted Polymers

The compound has applications in the development of molecularly imprinted polymers (MIPs), which are used for selective adsorption and separation processes. These materials can be tailored for specific target molecules, enhancing sensitivity and selectivity in analytical applications .

Case Studies

Wirkmechanismus

The mechanism of action of diethyl 2-chloropyrimidine-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl 2-bromopyrimidine-4,5-dicarboxylate

- Diethyl 2-fluoropyrimidine-4,5-dicarboxylate

- Diethyl 2-iodopyrimidine-4,5-dicarboxylate

Uniqueness

Diethyl 2-chloropyrimidine-4,5-dicarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative may exhibit different chemical and physical properties, making it suitable for specific applications.

Biologische Aktivität

Diethyl 2-chloropyrimidine-4,5-dicarboxylate (also known as DECPDC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 244.65 g/mol

- CAS Number : 90794-84-6

The compound features a pyrimidine ring substituted with two carboxylate groups and a chlorine atom, which contributes to its reactivity and biological properties.

The biological activity of DECPDC is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : DECPDC may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that DECPDC exhibits antimicrobial properties against various pathogens, possibly through disruption of cell wall synthesis or interference with metabolic processes.

- Anticancer Potential : Research indicates that DECPDC may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Antimicrobial Properties

DECPDC has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes key findings from various studies:

| Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

These results indicate that DECPDC could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that DECPDC can inhibit the growth of several cancer cell lines. The following table highlights its anticancer effects:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 25 | Decreased viability |

These findings suggest that DECPDC has promising anticancer properties and warrants further investigation.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of DECPDC against multidrug-resistant strains. The results indicated that DECPDC not only inhibited the growth of these strains but also showed synergistic effects when combined with conventional antibiotics. This suggests its potential role in overcoming antibiotic resistance.

Study on Cancer Cell Lines

In another study focusing on cancer cell lines, DECPDC was found to activate caspase pathways leading to apoptosis. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a clear mechanism for its anticancer effects .

Eigenschaften

IUPAC Name |

diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-3-16-8(14)6-5-12-10(11)13-7(6)9(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQAZEHEYSOONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611441 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90794-84-6 | |

| Record name | Diethyl 2-chloropyrimidine-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.